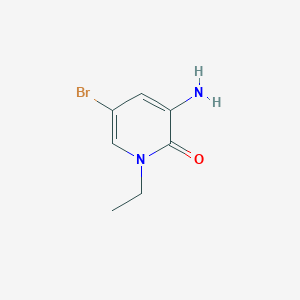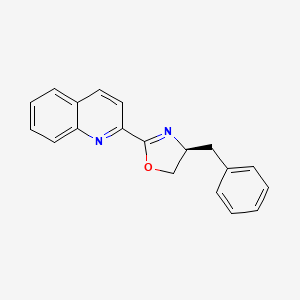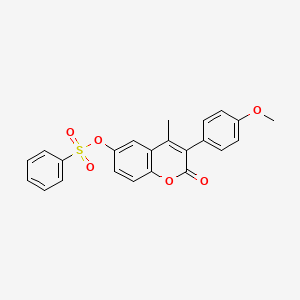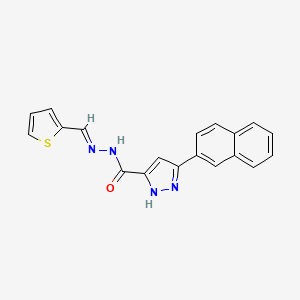![molecular formula C6H3N3O B2506060 2-Oxo-pirrolo[2,3-d]pirimidina CAS No. 322728-22-3](/img/structure/B2506060.png)
2-Oxo-pirrolo[2,3-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Aplicaciones Científicas De Investigación
1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting kinases such as JAK1 and HPK1
Anti-inflammatory and Antimicrobial Agents: Some derivatives exhibit significant anti-inflammatory, antifungal, and antibacterial activities.
Mecanismo De Acción
Target of Action
Pyrrolo[2,3-d]pyrimidin-2-one has been found to interact with a broad range of biological components, including enzymes, peptides, and metabolites . It has been reported to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into glucose . In the context of cancer, it has been found to interact with the Bcl2 anti-apoptotic protein .
Mode of Action
The compound exerts its anticancer effects through multiple mechanisms, including the arrest of cell cycle, induction of apoptosis, and inhibition of cell migration, metastasis, and angiogenesis . It has been found to decrease the migration and invasion of certain cancer cells . In the context of diabetes, it inhibits the α-amylase enzyme, slowing down the breakdown of complex carbohydrates into glucose .
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidin-2-one affects several biochemical pathways. In cancer cells, it up-regulates the expression of P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 . This leads to increased activity of Caspase 8 and BAX, promoting apoptosis . In the context of diabetes, by inhibiting α-amylase, it slows down the breakdown of complex carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
The compound demonstrates acceptable pharmacokinetic characteristics. For instance, one study reported that Pyrrolo[2,3-d]pyrimidine 14, when administered orally at a dose of 20 mg/kg, had a Tmax of 0.28 h, a t1/2 of 4.08 h, and a Cmax of 21.73 ng/mL .
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest at the G1/S phase , induces apoptotic death , and increases the percentage of fragmented DNA . In the context of diabetes, it demonstrates excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range .
Action Environment
The action of Pyrrolo[2,3-d]pyrimidin-2-one can be influenced by environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine
Análisis Bioquímico
Biochemical Properties
Pyrrolo[2,3-d]pyrimidin-2-one has been found to interact with a broad range of biological components, including enzymes, peptides, and metabolites . It can inhibit signal transduction cascades affecting cell proliferation, migration, and angiogenesis . This makes it a promising candidate for the discovery of novel anticancer drugs .
Cellular Effects
Pyrrolo[2,3-d]pyrimidin-2-one derivatives have demonstrated significant antiproliferative effects on various human cancer cell lines . They have been found to cause cell cycle arrest, induce apoptosis, and inhibit cell migration, metastasis, and angiogenesis . These effects are likely due to the compound’s interactions with various cellular proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of Pyrrolo[2,3-d]pyrimidin-2-one involves its binding to various biomolecules and exerting its effects through multiple mechanisms . For example, it has been found to have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This leads to the inhibition of key enzymes, changes in gene expression, and ultimately, the observed anticancer effects .
Temporal Effects in Laboratory Settings
This includes changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Pyrrolo[2,3-d]pyrimidin-2-one in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrrolo[2,3-d]pyrimidin-2-one is likely involved in various metabolic pathways. For instance, similar compounds have been found to target mitochondrial and cytosolic one-carbon metabolism . This involves the generation of critical metabolites for proliferating tumors .
Transport and Distribution
Pyrrolo[2,3-d]pyrimidin-2-one and its derivatives are likely transported into the cytosol and taken up into mitochondria . They are then metabolized to polyglutamates in both the cytosol and mitochondria .
Subcellular Localization
Similar compounds have been found to localize in both the cytosol and mitochondria . This localization likely influences the compound’s activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the conversion of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by further chemical transformations .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Cyclocondensation: The cyclocondensation reaction with aryl nitriles in the presence of potassium t-butoxide is a key reaction for its synthesis.
Common Reagents and Conditions:
Potassium t-butoxide: Used in cyclocondensation reactions.
Aryl nitriles: Reactants in the synthesis of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one.
Boiling t-butanol: Solvent for the cyclocondensation reaction.
Major Products: The major products formed from these reactions include various derivatives of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one, depending on the specific reactants and conditions used.
Comparación Con Compuestos Similares
7-Deazaadenines: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and exhibit comparable biological activities.
1H-pyrrolo[2,3-b]pyridine: Another related compound with potent activities against FGFRs.
Uniqueness: 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one stands out due to its versatility in forming various biologically active derivatives. Its ability to inhibit multiple targets, such as kinases and receptors, makes it a valuable scaffold in drug discovery and development.
Conclusion
1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one is a compound of significant interest in medicinal chemistry due to its unique structure and versatile biological activities. Its synthesis, chemical reactions, and applications in scientific research highlight its potential as a valuable scaffold for developing new therapeutic agents. Further research and development could unlock even more applications for this intriguing compound.
Propiedades
IUPAC Name |
pyrrolo[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUGYKMBLUTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=O)N=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2505985.png)


![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)

![11-(2-phenoxyethanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2505995.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)
![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)

